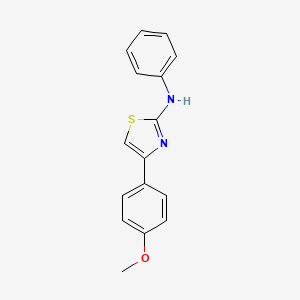

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Description

4-(4-Methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine is a synthetic thiazole derivative featuring a central thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with an N-phenyl amino moiety. The methoxy group on the phenyl ring enhances electron-donating properties, influencing binding affinity to biological targets such as tubulin’s colchicine binding site (CBS) . Preclinical studies highlight its moderate antiproliferative activity in human cancer cell lines (e.g., SGC-7901 gastric cancer cells), with IC50 values in the micromolar range . Molecular docking simulations confirm its interaction with tubulin’s CBS, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-20-16(18-15)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKBBBALMHJWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Potency :

- Methoxy Groups : The addition of methoxy groups on the N-phenyl ring (e.g., 10s) significantly enhances antiproliferative activity. The 2,4-dimethoxy configuration in 10s improves tubulin binding via hydrophobic interactions and π-stacking with CBS residues, reducing IC50 values to submicromolar levels .

- Halogenation : Fluorine substitution (e.g., TH-644) shifts activity toward anti-inflammatory pathways, likely due to altered electron distribution and target selectivity .

Linker Modifications: Replacing the amino linker with triazolyl groups (e.g., MortaparibMild) diversifies mechanisms, enabling dual inhibition of Mortalin and PARP1 . Bulky substituents (e.g., cyclopropyl in SSR125543A) enhance blood-brain barrier penetration, enabling CNS applications .

Biological Target Specificity :

- Tubulin inhibitors (e.g., 10s, 10b) require planar aromatic systems for CBS binding, whereas CRF1 antagonists (e.g., SSR125543A) rely on steric bulk for receptor antagonism .

Pharmacokinetic and Pharmacodynamic Comparisons

- Tubulin Inhibitors: 10s demonstrates concentration- and time-dependent G2/M phase arrest, mirroring combretastatin A-4 (CA-4) but with improved solubility due to the amino linker . 10b shows reduced potency compared to 10s, likely due to excessive methoxy groups hindering optimal tubulin interactions .

- SSR125543A highlights the scaffold’s adaptability, achieving nanomolar CRF1 receptor affinity (pKi = 8.73) for stress disorder treatment .

Biological Activity

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.31 g/mol. The compound features a thiazole ring substituted with a methoxy group and a phenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂OS |

| Molecular Weight | 248.31 g/mol |

| Melting Point | 180-182 °C |

| CAS Number | Not available |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study synthesized various thiazole derivatives, including this compound, and evaluated their antiproliferative activity against several human cancer cell lines.

Key Findings:

- Mechanism of Action: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.

- Cell Lines Tested: SGC-7901 (gastric cancer), among others.

- Activity Level: Moderate to high antiproliferative activity was observed, with IC₅₀ values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Results:

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Inhibition Zones: The compound displayed notable inhibition zones, indicating strong antibacterial effects.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological activity:

- Substituents on the Thiazole Ring: The presence of the methoxy group at the para position on the phenyl ring is essential for maintaining biological activity. Substitutions at this position significantly reduce potency.

- Phenyl Group Modifications: Variations in the phenyl group can result in substantial changes in activity. For instance, replacing the methoxy group with other substituents such as trifluoromethoxy led to loss of activity .

- Metabolic Stability: The compound shows high plasma protein binding and metabolic instability in both human and rat models. Modifications aimed at enhancing metabolic stability were explored but resulted in reduced biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment: In vitro studies demonstrated that the compound effectively inhibited growth in multiple cancer cell lines, exhibiting dose-dependent effects.

- Antimicrobial Applications: Clinical isolates were tested for susceptibility to the compound, confirming its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.